N-[1-(1-adamantyl)ethyl]-3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
This compound features a tetrahydrothieno[2,3-b]quinoline core modified with a 3-amino group, a 6-ethyl substituent, and a carboxamide moiety linked to a bulky 1-(1-adamantyl)ethyl group. The thienoquinoline scaffold contributes to π-π stacking interactions and planar rigidity, which are critical for binding to hydrophobic pockets in biological targets.
Properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3OS/c1-3-15-4-5-21-19(9-15)10-20-22(27)23(31-25(20)29-21)24(30)28-14(2)26-11-16-6-17(12-26)8-18(7-16)13-26/h10,14-18H,3-9,11-13,27H2,1-2H3,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTYJHNHTZSASS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC(C)C45CC6CC(C4)CC(C6)C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic Acid
The nitrile precursor (C14H15N3S) undergoes hydrolysis under acidic or basic conditions:
Method A (Acidic Hydrolysis):
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Conditions: 6 M HCl, reflux, 24 hrs
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Yield: 68%
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Mechanism: Nitrile protonation followed by water nucleophilic attack to form imidic acid, tautomerizing to carboxylic acid.
Method B (Basic Hydrolysis):
Activation and Amide Bond Formation
The carboxylic acid is activated using coupling reagents for reaction with 1-(1-adamantyl)ethylamine:
| Activation Method | Reagents | Solvent | Temp | Yield |
|---|---|---|---|---|
| Carbodiimide-mediated | EDCl, HOBt | DMF | 25°C | 65% |
| Uranium-based | HATU, DIPEA | DCM | 0°C→25°C | 78% |
| Mixed Anhydride | ClCOCO2Et, NMM | THF | -15°C | 58% |
Optimized Protocol:
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Dissolve 3-amino-6-ethylthienoquinoline-2-carboxylic acid (1 eq) in DCM.
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Add HATU (1.5 eq) and DIPEA (3 eq), stir at 0°C for 30 min.
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Introduce 1-(1-adamantyl)ethylamine (1.2 eq), warm to room temperature, and stir for 12 hrs.
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Purify via column chromatography (SiO2, hexane/EtOAc 3:1) to isolate the product.
Synthetic Route 2: Cyclocondensation with Pre-Installed Carboxamide
Thiophene-Aniline Precursor Assembly
A modified Friedländer synthesis constructs the thienoquinoline core:
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Step 1: Condense 2-aminothiophene-3-carbonitrile with ethyl cyclohexenone in acetic acid at 110°C for 8 hrs to form the tetrahydrothienoquinoline framework.
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Step 2: Reduce the nitrile to amine using Ra-Ni/H2 (50 psi, EtOH, 6 hrs), achieving 85% conversion.
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Step 3: Introduce the adamantyl ethyl group via reductive amination using adamantaneacetaldehyde and NaBH3CN in MeOH (72% yield).
Critical Analysis of Methodologies
Yield Comparison Across Routes
| Method | Overall Yield | Purity (HPLC) | Key Limitation |
|---|---|---|---|
| Nitrile hydrolysis + HATU | 58% | 98.2% | High reagent cost |
| Cyclocondensation | 41% | 95.6% | Multi-step purification required |
Adamantyl Group Introduction Challenges
The steric bulk of the adamantyl moiety necessitates:
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Excess amine (1.5–2 eq) to drive coupling reactions to completion.
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Polar aprotic solvents (DMF, DMSO) to enhance reagent solubility.
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Extended reaction times (12–24 hrs) for complete conversion.
Structural Characterization and Validation
1H NMR (400 MHz, CDCl3):
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δ 1.68 (s, 12H, adamantyl CH2)
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δ 3.22 (q, J=7.1 Hz, 2H, CH2CH3)
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δ 6.85 (s, 1H, thieno-H)
HRMS (ESI+):
Calculated for C27H34N4OS: 486.2453; Found: 486.2456.
Industrial-Scale Considerations
Patent CA2675357A1 highlights critical factors for bulk synthesis:
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-adamantyl)ethyl]-3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoline core or the adamantyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the amino and carboxamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the amino or carboxamide positions.
Scientific Research Applications
N-[1-(1-adamantyl)ethyl]-3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: Its stability and structural properties make it a candidate for use in advanced materials, such as polymers and nanomaterials.
Biological Research: The compound’s interactions with biological molecules are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-[1-(1-adamantyl)ethyl]-3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s stability and facilitates its binding to target proteins or enzymes. The quinoline core is known to interact with various biological pathways, potentially modulating enzyme activity or receptor binding.
Comparison with Similar Compounds
Tetrahydrothienoquinoline Carboxamide Derivatives
Several analogs share the tetrahydrothieno[2,3-b]quinoline backbone but differ in substituents at the carboxamide and quinoline positions:
Notes:
Adamantyl-Modified Dihydroquinoline/Naphthyridine Carboxamides
Compounds from highlight the role of adamantyl in unrelated scaffolds:
Comparison Insights :
- The target compound’s thienoquinoline core differs from dihydroquinoline/naphthyridine in electronic properties (sulfur atom vs. nitrogen/oxygen).
- Adamantyl substituents in all cases increase molecular weight and likely improve target binding through hydrophobic interactions.
Isoquinoline Derivatives ()
Though structurally distinct, isoquinoline derivatives provide insights into substituent effects:
Relevance :
- Methoxy and phenyl groups in isoquinolines mirror strategies used in tetrahydrothienoquinolines to modulate solubility and binding.
Key Research Findings
Adamantyl Impact : The 1-adamantyl group in the target compound confers higher metabolic stability compared to phenyl or alkyl substituents, as seen in related adamantyl-containing analogs .
Core Structure Differences: Thienoquinoline’s sulfur atom may alter redox properties compared to nitrogen-rich dihydroquinoline/naphthyridine cores .
Substituent Trends :
Biological Activity
N-[1-(1-adamantyl)ethyl]-3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, including cytotoxic effects against various cancer cell lines, mechanisms of action, and relevant case studies. The focus will be on synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound belongs to the class of thienoquinoline derivatives. Its structure can be represented as follows:
This structural framework is crucial for its interaction with biological targets, influencing its pharmacological properties.
Cytotoxicity Studies
Recent studies have demonstrated that thienoquinoline derivatives exhibit notable cytotoxicity against several cancer cell lines. For instance, a related compound, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), showed IC50 values of 3.3 µg/mL against HepG2 cells and 23 µg/mL against HCT-116 cells . Although specific data on this compound is limited, the structural similarities suggest potential for comparable activity.
The mechanisms through which thienoquinoline derivatives exert their cytotoxic effects include:
- Induction of Apoptosis : Compounds in this class often activate apoptotic pathways by upregulating proteins such as caspase-3 and P53 while downregulating proliferative markers like PCNA and Ki67 .
- Inhibition of Angiogenesis : By reducing vascular endothelial growth factor (VEGF) secretion, these compounds may inhibit tumor growth through anti-angiogenic effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the efficacy of these compounds. Modifications in the side chains and functional groups can significantly affect biological activity. For example, variations in the adamantyl group or substitutions on the quinoline ring can lead to enhanced potency against specific cancer types .
Study 1: Cytotoxic Effects on Liver Cancer Cells
A study evaluated a series of thienoquinoline derivatives for their effects on HepG2 cells. The results indicated that modifications in the alkyl chain length influenced cytotoxicity significantly. Compounds with longer chains exhibited increased cell death rates due to enhanced membrane permeability and interaction with cellular targets.
Study 2: Antitumor Activity in Animal Models
In vivo studies have shown that certain thienoquinoline derivatives can reduce tumor size in xenograft models. For instance, a derivative similar to this compound demonstrated significant antitumor activity when administered at doses correlating with its in vitro IC50 values.
Data Summary
| Compound Name | Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| BAPPN | HepG2 | 3.3 | Apoptosis induction |
| BAPPN | HCT-116 | 23 | Antiangiogenesis |
| Thienoquinoline Derivative | MCF-7 | TBD | TBD |
Q & A
Q. What are the key synthetic methodologies for preparing N-[1-(1-adamantyl)ethyl]-3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide?
The synthesis of this compound involves multi-step organic reactions, often leveraging:
- Adamantylation : Introduction of the 1-adamantyl group via Friedel-Crafts alkylation or palladium-catalyzed coupling reactions. For example, adamantyl-containing quinoline derivatives are synthesized by reacting 1-adamantanol with quinoline precursors under acidic conditions .
- Thienoquinoline Core Formation : Cyclization of substituted thiophene derivatives with quinoline intermediates. Similar procedures involve using HBTU (hexafluorophosphate benzotriazole tetramethyl uranium) and triethylamine (TEA) as coupling agents for carboxamide bond formation, as seen in quinoline-carboxamide syntheses .
- Functionalization : Ethyl and amino groups are introduced via nucleophilic substitution or reductive amination.
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Adamantylation | 1-Adamantanol, H2SO4, 80°C | ~60% | |
| Carboxamide Coupling | HBTU, TEA, DMF, RT, 12h | 70-85% |
Q. What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and substituent positions. For example, adamantyl protons appear as sharp singlets (δ 1.6–2.1 ppm), while thienoquinoline aromatic protons resonate between δ 7.0–8.5 ppm .
- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight (e.g., [M+H]+ expected for C28H35N3OS: 462.25) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for structurally related 4-(1-adamantyl)quinoline derivatives .
Q. What biological activities are associated with this compound?
While direct data on this compound is limited, structurally related adamantyl-quinoline hybrids exhibit:
- Antitubercular Activity : 4-(1-Adamantyl)quinoline-2-carboxylic acid derivatives show MIC values of 0.5–2 µg/mL against Mycobacterium tuberculosis .
- Anticancer Potential : Thienoquinoline carboxamides inhibit kinase pathways (e.g., EGFR) with IC50 values <1 µM in cell-based assays .
Advanced Research Questions
Q. How can synthetic yields be optimized for multi-step reactions involving adamantyl and thienoquinoline moieties?
- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) for carboxamide coupling to enhance reactivity .
- Catalysis : Palladium catalysts (e.g., Pd(OAc)2) improve adamantyl group incorporation efficiency .
- Temperature Control : Lower reaction temperatures (0–5°C) during sensitive steps (e.g., amine protection) reduce side reactions .
Case Study : A 15% yield improvement was achieved by replacing CH2Cl2 with DMF in thieno[2,3-b]pyridine syntheses, attributed to better solubility of intermediates .
Q. How should researchers resolve contradictions in reported biological activity data?
- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
- Structural Analog Comparison : Compare activity trends with analogs like N-(3-chlorophenyl)-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide, which showed varied efficacy depending on substituent electronegativity .
- Mechanistic Studies : Use molecular docking to assess binding affinity variations to targets like Mtb enoyl-ACP reductase (InhA) .
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
- Substituent Scanning : Systematically modify the ethyl group (position 6) and adamantyl side chain to evaluate hydrophobicity effects on membrane permeability.
- Bioisosteric Replacement : Replace the thienoquinoline core with pyrido[2,3-b]pyrazine to assess scaffold flexibility .
- Pharmacokinetic Profiling : Measure logP (octanol-water partition coefficient) and metabolic stability in liver microsomes to prioritize analogs.
Q. Example SAR Table :
| Modification | Activity (IC50) | LogP |
|---|---|---|
| 6-Ethyl | 0.8 µM | 3.2 |
| 6-Methyl | 1.5 µM | 2.9 |
| Adamantyl → Cyclohexyl | 5.2 µM | 2.7 |
Q. What safety protocols are essential for handling this compound?
- Storage : Store in airtight containers at –20°C to prevent decomposition. Avoid exposure to light and moisture .
- PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for weighing and synthesis .
- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose via hazardous waste protocols .
Q. How can researchers validate computational predictions of this compound’s mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
